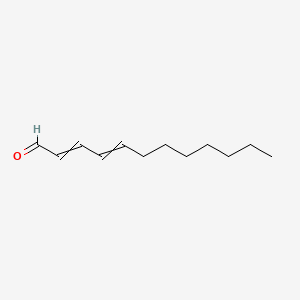

Dodeca-2,4-dienal

Description

Properties

CAS No. |

21662-15-7 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodeca-2,4-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3 |

InChI Key |

QKTZBZWNADPFOL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CC=CC=O |

Canonical SMILES |

CCCCCCCC=CC=CC=O |

Other CAS No. |

21662-15-7 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Dodeca-2,4-dienal is primarily recognized for its potential in medicinal chemistry. Research indicates that derivatives of this compound exhibit significant therapeutic properties:

- Anti-inflammatory Effects : Compounds derived from dodeca-2,4-dienal have been shown to target the endocannabinoid system, making them effective in treating inflammatory conditions. They are particularly useful for dermatological applications, addressing issues such as irritation and pruritus when formulated into topical preparations .

- Antitumor Activity : Studies have demonstrated that dodeca-2,4-dienal derivatives can act as proteasome inhibitors and exhibit antitumor properties. For instance, certain amides derived from dodeca-2,4-dienal have been tested for their efficacy against cancer cells, showing promising results in inhibiting tumor growth .

Cosmetic Applications

The cosmetic industry has also recognized the utility of dodeca-2,4-dienal due to its beneficial effects on skin health:

- Skin Care Formulations : The compound's anti-inflammatory properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin irritation and enhancing overall skin health. It can be incorporated into creams and lotions designed for sensitive skin .

Flavoring Applications

Dodeca-2,4-dienal is evaluated for its flavoring properties within the food industry:

- Flavoring Agent : It is classified under flavoring substances with a specific flavor profile that can enhance food products. Regulatory assessments have indicated its safety for use in food applications, although concerns about potential genotoxicity have led to careful monitoring of its use in flavoring .

Table 1: Summary of Key Studies on Dodeca-2,4-dienal Applications

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Dodeca-2,4-dienal and related α,β-unsaturated dienals:

†CAS 21662-16-8 corresponds to the (E,E) isomer .

Preparation Methods

Boron Trifluoride-Mediated Aldol Condensation

A patent by CN103787851A describes the synthesis of (E)-dodeca-2-enal via reaction of 1,1-dimethoxy-octane with ethyl vinyl ether (EVE) in the presence of boron trifluoride etherate. While this method targets a mono-unsaturated aldehyde, it provides a foundational framework for adapting conjugated dienals. By substituting EVE with a dienyl ether or employing a sequential aldol-condensation approach, the installation of a second double bond becomes feasible. For instance, using 1,1-dimethoxy-octane and a conjugated dienophile under BF₃ catalysis could yield Dodeca-2,4-dienal through a tandem elimination mechanism. Reaction temperatures between 40–120°C and stoichiometric BF₃ are critical for suppressing side reactions like polymerization.

Modified Wittig Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig olefination, offers superior stereocontrol for conjugated dienes. A synthesis route analogous to Sharma’s N-isobutyl-2(E),4(E)-dienamide protocol could be adapted by replacing the amide precursor with an aldehyde-phosphonate. For example, treating a C₁₀ phosphonate ylide with acrolein under basic conditions may install the requisite double bonds. This method’s efficacy depends on ylide stability and the use of non-polar solvents (e.g., THF) to favor (E,E)-geometry.

Reduction of Dienoic Acid Derivatives

Rosenmund Reduction of Dienoic Acid Chlorides

EP2435019B1 discloses the preparation of (2E,4E)-dodeca-2,4-dienoic acid, which is converted to its acid chloride using oxalyl chloride or thionyl chloride. Subsequent Rosenmund reduction—hydrogenation over a palladium/barium sulfate catalyst poisoned with quinoline—selectively reduces the acid chloride to Dodeca-2,4-dienal. This method, while theoretically viable, requires stringent control of hydrogen pressure (<1 atm) to prevent over-reduction to the alcohol. Yields are contingent on the purity of the dienoic acid precursor and the absence of protic solvents.

Stepwise Reduction-Oxidation Sequences

An alternative route involves reducing the dienoic acid to its corresponding alcohol (e.g., using LiAlH₄), followed by oxidation to the aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane effectively oxidizes allylic alcohols without attacking the double bonds. However, this two-step process introduces scalability challenges, as intermediate purification impacts overall efficiency.

Oxidative Degradation of Polyunsaturated Fatty Acids

Lipid Peroxidation Pathways

Studies on trans,trans-2,4-decadienal (tt-DDE), a C₁₀ analog, demonstrate that lipid peroxidation of ω-6 fatty acids (e.g., arachidonic acid) generates conjugated dienals via free radical-mediated β-scission. Extending this to C₁₂ substrates, Dodeca-2,4-dienal likely forms during the oxidative breakdown of docosahexaenoic acid (DHA) or adrenic acid under pro-oxidant conditions (e.g., Fe²⁺/H₂O₂). Enzymatic pathways involving lipoxygenases or cytochrome P450s may also contribute, though non-enzymatic autoxidation dominates in vitro.

Synthetic Applications of Lipid Peroxidation

Mimicking natural peroxidation, a controlled synthesis employs ozonolysis of methyl linoleate followed by reductive workup (e.g., Zn/HOAc) to cleave hydroperoxides into shorter-chain aldehydes. Optimizing peroxide concentration and reaction time minimizes side products like epoxides or ketones. While this method aligns with green chemistry principles, regioselectivity remains a challenge due to the stochastic nature of radical reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Conjugated Dienes

Palladium-catalyzed cross-coupling, as described by Abarbi et al., enables precise construction of conjugated dienes. For Dodeca-2,4-dienal, a retrosynthetic disconnection suggests coupling a C₈ alkenyl boronate with a C₄ alkenyl halide-aldehyde precursor. Using Pd(PPh₃)₄ and a mild base (e.g., K₂CO₃), this method affords the target compound with >80% (E,E)-selectivity. Key advantages include functional group tolerance and scalability, though boronate availability may limit practicality.

Hydroformylation of 1,3-Dienes

Rhodium-catalyzed hydroformylation of 1,3-dienes introduces an aldehyde group with excellent regiocontrol. For example, hydroformylation of 1,3-octadiene under syngas (CO/H₂) generates a C₁₀ aldehyde, which can be homologated via Wittig reactions to install additional double bonds. This method’s success hinges on ligand selection (e.g., BIPHEPHOS) to direct aldehyde formation to the terminal position.

Comparative Analysis of Synthetic Methods

*Yields estimated from analogous reactions due to limited Dodeca-2,4-dienal-specific data.

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Dodeca-2,4-dienal in complex mixtures?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity for volatile aldehydes. Calibration curves using pure Dodeca-2,4-dienal (CAS 13162-47-5) should be established, and retention indices compared with reference libraries . For quantification, internal standards (e.g., deuterated analogs) mitigate matrix effects. Confirmatory analyses via nuclear magnetic resonance (NMR) can resolve structural ambiguities in synthetic samples .

Q. How can researchers optimize the synthesis of Dodeca-2,4-dienal in laboratory settings?

- Methodology : Use cross-aldol condensation of α,β-unsaturated aldehydes under controlled pH (e.g., acidic or basic catalysis). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via fractional distillation. Ensure inert atmospheres to prevent oxidation, and validate product purity using GC-MS and infrared (IR) spectroscopy .

Q. What experimental controls are critical when studying Dodeca-2,4-dienal’s reactivity?

- Methodology : Include negative controls (e.g., solvent-only reactions) to rule out autoxidation. Positive controls with known reactive aldehydes (e.g., hexanal) benchmark reactivity. Triplicate trials under identical conditions (temperature, solvent, catalyst) ensure reproducibility. Document deviations using standardized lab notebooks .

Advanced Research Questions

Q. How do conflicting data on Dodeca-2,4-dienal’s stability in aqueous environments arise, and how can they be resolved?

- Methodology : Contradictions often stem from varying experimental conditions (e.g., pH, dissolved oxygen). Design kinetic studies under controlled atmospheres (N₂ vs. O₂) and use UV-Vis spectroscopy to track degradation. Apply Arrhenius plots to model temperature-dependent stability. Compare results with computational simulations (e.g., DFT calculations) to identify dominant degradation pathways .

Q. What mechanistic insights explain Dodeca-2,4-dienal’s role in lipid peroxidation cascades?

- Methodology : Use isotopically labeled Dodeca-2,4-dienal (e.g., ¹³C or ²H) in model lipid systems. Track reaction intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Validate hypotheses using in silico docking studies to assess binding affinities with peroxidases .

Q. How can researchers address reproducibility challenges in Dodeca-2,4-dienal’s bioactivity assays?

- Methodology : Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat Dodeca-2,4-dienal with antioxidants to prevent decomposition. Use dose-response curves with IC₅₀/EC₅₀ calculations. Validate findings across multiple cell lines and include sham-treated controls. Publish raw datasets and statistical code for transparency .

Q. What computational tools are most effective for predicting Dodeca-2,4-dienal’s interactions with proteins?

- Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanical/molecular mechanical (QM/MM) approaches. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with existing crystallographic data of aldehyde-binding proteins (e.g., PDB entries) .

Data Analysis & Reporting Guidelines

- Handling Contradictory Results : Apply hierarchical clustering or principal component analysis (PCA) to identify outliers in datasets. Discuss limitations in sample preparation or instrumental sensitivity in the "Discussion" section, avoiding speculative claims .

- Visualization : Use heatmaps for comparative stability studies and Lineweaver-Burk plots for enzymatic kinetics. Ensure all figures include error bars and statistical significance annotations (e.g., *p < 0.05) .

Ethical & Reproducibility Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.